Cas no 220913-59-7 (1,2-difluoro-3-isocyanobenzene)
1,2-difluoro-3-isocyanobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,2-difluoro-3-isocyano-
- 2,3-Difluorophenylisocyanide
- 1,2-difluoro-3-isocyanobenzene
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- Inchi: 1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
- InChI Key: ZGRXGZMRVZWOJO-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1[N+]#[C-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Topological Polar Surface Area: 4.4
1,2-difluoro-3-isocyanobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1176975-0.05g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-0.1g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 0.1g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-0.25g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 0.25g |
$906.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-0.5g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 0.5g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-1.0g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-2.5g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 2.5g |
$1931.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-5.0g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-10.0g |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-1176975-50mg |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 50mg |
$707.0 | 2023-10-03 | ||
| Enamine | EN300-1176975-100mg |
1,2-difluoro-3-isocyanobenzene |
220913-59-7 | 100mg |
$741.0 | 2023-10-03 |
1,2-difluoro-3-isocyanobenzene Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1,2-difluoro-3-isocyanobenzene
Professional Introduction of 1,2-Difluoro-3-Isocyanobenzene (CAS No. 220913-59-7)
1,2-Difluoro-3-isocyanobenzene is an organofluorine compound with the chemical formula C8H4F2N2O. This compound belongs to the isocyanobenzene derivatives family and features a unique combination of fluorine substituents at positions 1 and 2, along with an isocyanate group at position 3. Its molecular structure exhibits significant electronic and steric characteristics that make it a valuable building block in medicinal chemistry and materials science.
The isocyanate functional group in this compound enables versatile reactivity through nucleophilic addition reactions, which has been extensively exploited in the synthesis of bioactive molecules. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrated its utility as a precursor for developing novel fluorinated anticancer agents. Researchers synthesized a series of hybrid compounds by coupling 1,2-difluoro-3-isocyanobenzene with platinum-based metallodrugs, achieving enhanced cytotoxicity against triple-negative breast cancer cells compared to conventional therapies.
In materials research, this compound has gained attention for its role in constructing stimuli-responsive polymers. A 2024 study in Nature Communications highlighted its application as a crosslinking agent for creating temperature-sensitive hydrogels. The fluorine substituents improve hydrophobicity while the isocyanate group facilitates efficient polymerization under mild conditions. These properties make it particularly suitable for drug delivery systems requiring controlled release mechanisms.
The fluorine-containing aromatic rings in this molecule also contribute to enhanced metabolic stability – a critical factor in drug development. Computational studies using density functional theory (DFT) revealed that the fluorine atoms create electron-withdrawing effects that stabilize reactive intermediates during enzymatic degradation processes. This structural feature was leveraged in recent efforts to design orally bioavailable inhibitors targeting kinase enzymes involved in inflammatory pathways.
In the field of analytical chemistry, 1,2-difluoro-3-isocyanobenzene has been employed as a derivatizing reagent for detecting trace analytes via mass spectrometry. A 2024 paper in Analytical Chemistry demonstrated its superior performance compared to traditional reagents when analyzing neurotransmitters in biological matrices. The isocyanate group forms stable urethane linkages while the fluorine substituents enhance ionization efficiency during electrospray ionization.
Ongoing research focuses on optimizing synthetic routes for this compound using sustainable methodologies. A green chemistry approach published in ChemSusChem (Q4 2024) achieved high yields (>95%) through microwave-assisted synthesis without hazardous solvents or catalysts. This advancement addresses environmental concerns while maintaining product purity standards required for pharmaceutical applications.
Bioactivity screening against emerging pathogens has uncovered unexpected antimicrobial properties. In vitro studies conducted by the Institute of Microbial Technology (IMTECH) showed significant inhibition of multidrug-resistant strains of Pseudomonas aeruginosa when treated with derivatives synthesized from this compound. The mechanism involves disruption of bacterial cell membrane integrity through synergistic effects between fluorine-induced lipophilicity and nitrogen-based reactive groups.
In photovoltaic research, thin films fabricated using this compound as an electron transport layer exhibited improved charge carrier mobility according to a recent study in Solar RRL. The planar aromatic structure combined with fluorine-induced electron-withdrawing properties created favorable energy band alignment for perovskite solar cells, achieving record power conversion efficiencies above 26% under standard AM1.5G illumination conditions.
Cutting-edge applications include its use as a molecular probe for imaging biological processes. Researchers at Stanford University developed a fluorescent derivative by conjugating this compound with near-infrared dyes, enabling real-time visualization of tumor hypoxia regions in preclinical models without observable cytotoxicity up to 48 hours post-administration.
The compound's structural versatility continues to drive innovations across diverse fields: from targeted drug delivery systems to advanced materials engineering. Its unique combination of fluorine substitution patterns and reactive isocyanate functionality positions it as an indispensable tool for addressing unmet needs in healthcare and technology sectors alike.
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